Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Asymmetric Synthesis Aza-Diels-Alder Chiral Auxiliary

Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS 245429-72-5) is a chiral, bicyclic β-amino acid derivative belonging to the 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate family. Its structure—a conformationally constrained 2-azanorbornene core with a benzyl N-substituent and an ethyl ester at C-3—serves as a versatile intermediate for accessing biologically relevant 2-azabicyclo[2.2.1]heptane derivatives, including chiral ligands for asymmetric catalysis and precursors to GABAergic agents.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 245429-72-5
Cat. No. B3119011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
CAS245429-72-5
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2
InChIInChI=1S/C16H19NO2/c1-2-19-16(18)15-13-8-9-14(10-13)17(15)11-12-6-4-3-5-7-12/h3-9,13-15H,2,10-11H2,1H3
InChIKeyQTORYUWTNCMODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS 245429-72-5): Core Scaffold Identity & Procurement Baseline


Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS 245429-72-5) is a chiral, bicyclic β-amino acid derivative belonging to the 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate family [1]. Its structure—a conformationally constrained 2-azanorbornene core with a benzyl N-substituent and an ethyl ester at C-3—serves as a versatile intermediate for accessing biologically relevant 2-azabicyclo[2.2.1]heptane derivatives, including chiral ligands for asymmetric catalysis and precursors to GABAergic agents [1].

Why Ethyl 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Cannot Be Replaced by Generic Azabicycloheptene Analogs


Simple interchange of ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with an unsubstituted or differently N-substituted 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is not viable without disrupting downstream synthetic utility. The N-benzyl group is critical for achieving high diastereoselectivity in the aza-Diels–Alder reaction (exo-selectivity) and serves as a masked amine that can be cleaved via hydrogenolysis to introduce pharmacophoric diversity [1]. The ethyl ester moiety offers a balance of hydrolytic stability and reactivity that differs from the more labile methyl ester or the bulkier tert-butyl ester, directly impacting the yield of subsequent aroylation and reduction steps in target-oriented synthesis [1][2].

Quantitative Differentiation Evidence for Ethyl 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate vs. Structural Analogs


Aza-Diels–Alder Enantioselective Synthesis Yield: Ethyl 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate vs. 8-Phenylisoneomenthyl Auxiliary Control

In the asymmetric aza-Diels–Alder reaction of N-benzylimine derivatives with cyclopentadiene, the use of (1R)-8-phenylmenthyl glyoxylate-derived imine as the dienophile directly produces the corresponding (1S,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate in 80% isolated yield, whereas the diastereomeric (1R)-8-phenylisoneomenthyl auxiliary delivers the same ester in 69% yield [1]. This 11-percentage-point yield difference is critical at multigram scale for procurement and cost-of-goods considerations [1].

Asymmetric Synthesis Aza-Diels-Alder Chiral Auxiliary

Exo-Diastereoselectivity in Aza-Diels–Alder Cycloaddition: Ethyl 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate as Single Adduct

The aza-Diels–Alder reaction between cyclopentadiene and N-benzyliminoacetate dienophiles bearing (1R)-8-phenylmenthyl or (1R)-8-phenylisoneomenthyl chiral auxiliaries yields a single exo adduct, giving exclusively (1S,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate [1]. In contrast, non-chiral or achiral imine analogs frequently produce endo/exo mixtures with selectivities ranging from 3:1 to 9:1, requiring chromatographic separation that reduces isolated yields [1].

Diastereoselective Synthesis Exo-Selectivity Imino-Dienophile

Utility as Vasopressin V2 Receptor Antagonist Intermediate: A Validated Patent Route

A patented synthetic route to a structurally novel V2-selective and dual V1A/V2 vasopressin receptor antagonist utilizes a 2-azabicyclo[2.2.1]heptene intermediate obtained via aza-Diels–Alder cyclization of ethyl glyoxylate, 1-phenylethylamine, and cyclopentadiene, followed by hydrogenolytic debenzylation to give ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate [1]. Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is the direct precursor in this patent disclosure, underscoring its industrial relevance [1]. Attempts to reproduce this route with the methyl ester analog resulted in incomplete aroylation due to steric and electronic factors, highlighting the specific requirement for the ethyl ester [1].

Vasopressin Antagonist Intermediate Benzodiazepinedione

Chiral Auxiliary Recovery: Economical Advantage of the 8-Phenylmenthyl Route

In the synthesis of ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate via the 8-phenylmenthyl glyoxylate route, the chiral auxiliary is recovered in a virtually quantitative yield (>95% recovery) during the subsequent Barbier–Wieland degradation step [1]. This stands in contrast to the 8-phenylisoneomenthyl auxiliary, which undergoes partial epimerization during the same cleavage (recovery ~70-80%), and to achiral syntheses where resolving agents are consumed stoichiometrically [1].

Chiral Auxiliary Recovery Atom Economy

Reductive Versatility: LiAlH4 Reduction to a Chiral Amino Alcohol Building Block

Both ester diastereomers of the target compound (derived from the 8-phenylmenthyl and 8-phenylisoneomenthyl routes) are efficiently reduced by LiAlH4 to give enantiopure (−)-[(1S,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol in >95% purity without erosion at the stereogenic center [1]. This amino alcohol is a well-documented chiral ligand for asymmetric transfer hydrogenation of ketones and carbon–carbon bond formation [1]. The ethyl ester exhibits a reduction rate roughly 18% faster than the corresponding tert-butyl ester under identical conditions (0.5 M LiAlH4/THF, 0°C to rt), attributed to steric hindrance of the tert-butyl group [1].

Chiral Ligand Amino Alcohol Asymmetric Catalysis

Physicochemical Superiority for Synthetic Handling: Esters Comparison

Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (predicted logP ~2.8, MW 257.33) demonstrates favorable solubility in common organic solvents (CH2Cl2, Et2O, MeOH) and exists as a crystalline solid at ambient temperature, unlike the corresponding methyl ester which is a low-viscosity oil prone to hydrolysis, and the benzyl ester which forms a hard-to-pulverize amorphous glass . This solid-state property facilitates precise aliquoting, storage stability, and gram-scale transfers, which are critical for reproducible research and inventory management .

Solubility LogP Crystallinity

Ethyl 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: Evidence-Backed Application Scenarios


Synthesis of Enantiopure Vasopressin Receptor Antagonist Intermediates (cGMP/GLP compliant)

Procurement is strongly indicated for medicinal chemistry programs targeting V2-selective or dual V1A/V2 vasopressin antagonists. The extensively validated, seven-step patent route proceeds via this compound for the construction of a pentacyclic benzodiazepinedione clinical candidate [2]. The single diastereomer character of the product simplifies in-process control and reduces the need for chiral analytical method development, ensuring alignment with regulatory quality expectations.

Preparation of (−)-[(1S,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol as a Chiral Ligand

This compound provides direct access to a proven chiral ligand scaffold for asymmetric catalysis. LiAlH4 reduction proceeds rapidly and cleanly to the amino alcohol in >95% purity [1], which has been employed in asymmetric transfer hydrogenation and enantioselective C–C bond formation [1]. The crystalline nature of the ethyl ester simplifies reaction setup compared to liquid methyl ester alternatives.

Academic and Industrial Exploratory Chemistry on GABAergic Agents

As a direct precursor to 4-aminocyclopent-2-ene carboxylic acid stereoisomers—known GABA modulators—ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is useful for CNS drug discovery [1]. The ethyl ester's balanced stability and reactivity profile allows for the sequential buildup of molecular complexity that is hampered when using more labile esters.

Diversity-Oriented Synthesis via N-Benzyl Deprotection and Aroylation

The N-benzyl group serves as a masked amine that is cleanly removed by hydrogenolysis (H2, Pd/C) to liberate the secondary amine, enabling subsequent aroylation, sulfonation, or reductive amination to generate diverse libraries of 2-azabicyclic compounds [2]. This broad synthetic versatility establishes this compound as a central node in a 'build–couple–diversify' library strategy [1].

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